

# S 421-d4 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **S 421-d4**

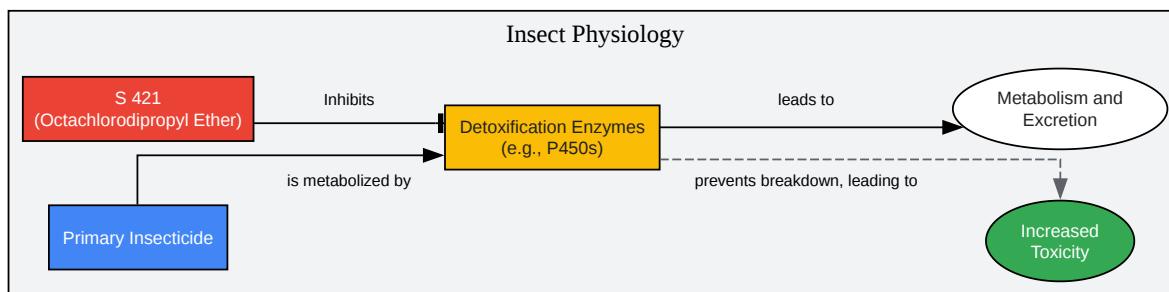
Cat. No.: **B12428748**

[Get Quote](#)

## In-Depth Technical Guide: S 421-d4

This technical guide provides a comprehensive overview of **S 421-d4**, a deuterated analog of the insecticide synergist S 421, also known as Octachlorodipropyl Ether. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, mechanism of action, and analytical methodologies.

## Core Compound Information


**S 421-d4** is the deuterium-labeled version of S 421 (Octachlorodipropyl ether). The unlabeled compound has been utilized as an insecticide and as a synergist to enhance the efficacy of other insecticides, such as pyrethroids, by inhibiting the metabolic detoxification enzymes in insects.<sup>[1][2]</sup> Due to its potential for chronic toxicity, including hepatotoxicity and carcinogenicity, its use has been a subject of scrutiny.<sup>[2]</sup> The deuterated form, **S 421-d4**, is primarily used as an internal standard in analytical and research applications for the accurate quantification of S 421 in various matrices.

## Quantitative Data Summary

| Property                     | Value                                                          | Source(s)           |
|------------------------------|----------------------------------------------------------------|---------------------|
| CAS Number (unlabeled S 421) | 127-90-2                                                       | <a href="#">[1]</a> |
| Molecular Weight             | 381.76 g/mol                                                   | <a href="#">[1]</a> |
| Molecular Formula            | C <sub>6</sub> H <sub>2</sub> D <sub>4</sub> Cl <sub>8</sub> O | <a href="#">[1]</a> |
| Alternate Names              | Octachlorodipropyl Ether-d4                                    | <a href="#">[1]</a> |

## Mechanism of Action

The primary mode of action for the unlabeled compound, S 421, is the inhibition of detoxification enzymes within insects.[\[1\]](#) This synergistic activity hinders the metabolic breakdown of co-administered insecticides, thereby increasing their potency and duration of action. While specific signaling pathways are not extensively detailed in publicly available literature, the general mechanism involves interference with metabolic processes that would otherwise neutralize the primary insecticide. The combustion of products containing S 421, such as mosquito coils, has been noted to produce bis(chloromethyl)ether (BCME), a potent lung carcinogen.[\[3\]](#)

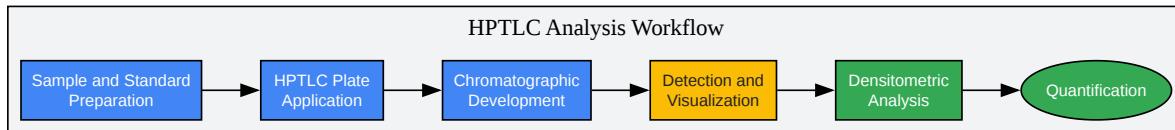


[Click to download full resolution via product page](#)

Conceptual diagram of S 421 as an insecticide synergist.

## Experimental Protocols

A key application of **S 421-d4** is as an internal standard for the analytical determination of S 421. Below is a detailed methodology for the analysis of Octachlorodipropyl Ether (the unlabeled compound) in insecticide formulations using High-Performance Thin-Layer Chromatography (HPTLC), a method for which **S 421-d4** would be an ideal internal standard.


[2]

### High-Performance Thin-Layer Chromatography (HPTLC) for Octachlorodipropyl Ether Analysis

- Objective: To quantify the amount of Octachlorodipropyl Ether (OCDPE) in insecticide formulations.
- Materials:
  - HPTLC plates (silica gel)
  - Toluene
  - Acetic acid
  - Water
  - Silver nitrate
  - 2 M alcoholic potassium hydroxide
  - OCDPE analytical standard
  - **S 421-d4** (as internal standard)
  - Sample of insecticide formulation (emulsifiable concentrate or wettable powder)
- Instrumentation:
  - HPTLC applicator
  - HPTLC developing chamber
  - Densitometer/plate scanner

- UV light source
- Procedure:
  - Standard and Sample Preparation:
    - Prepare a stock solution of OCDPE analytical standard and **S 421-d4** internal standard in a suitable solvent (e.g., toluene).
    - Create a series of calibration standards by diluting the stock solution to achieve a concentration range of 0.2–5.0 µg per band.[2]
    - Extract the insecticide formulation with a suitable solvent to dissolve the OCDPE.
  - Chromatography:
    - Apply the prepared standards and samples to the HPTLC silica gel plate using an automated applicator.
    - Develop the plate in a chromatographic chamber with a mobile phase consisting of toluene–acetic acid–water (20:20:1, v/v).[2]
  - Detection and Densitometry:
    - After development, dry the plate.
    - Spray the plate with a chromogenic reagent of silver nitrate–2 M alcoholic potassium hydroxide.[2]
    - Expose the plate to UV light for visualization.
    - Evaluate the plate densitometrically at 399 nm.[2]
  - Quantification:
    - Generate a calibration curve by plotting the peak area of the OCDPE standards against their concentration.

- Determine the concentration of OCDPE in the samples by comparing their peak areas to the calibration curve, using the internal standard for correction.



[Click to download full resolution via product page](#)

Workflow for the HPTLC analysis of Octachlorodipropyl Ether.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Octachlorodipropyl ether (Ref: S-421) [sitem.herts.ac.uk]
- 2. icbr.ac.cn [icbr.ac.cn]
- 3. Octachlorodipropyl ether (s-2) mosquito coils are inadequately studied for residential use in Asia and illegal in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [S 421-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12428748#s-421-d4-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b12428748#s-421-d4-cas-number-and-molecular-weight)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)